molecular formula C17H16N2O2S2 B2953281 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896344-39-1

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2953281
CAS No.: 896344-39-1
M. Wt: 344.45
InChI Key: SHPUYBKYGUXJSM-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a benzothiazole-derived compound characterized by a 4-ethoxy substituent on the benzothiazole ring and a 2-(methylthio)benzamide moiety. The methylthio group at the ortho position of the benzamide introduces sulfur-mediated hydrophobic interactions, which may influence binding affinity in biological systems.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-3-21-12-8-6-10-14-15(12)18-17(23-14)19-16(20)11-7-4-5-9-13(11)22-2/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPUYBKYGUXJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic compound belonging to the benzothiazole derivative class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings.

  • Molecular Formula : C17H16N2O2S2
  • Molecular Weight : 344.45 g/mol
  • Purity : Typically around 95%

The compound features a benzothiazole moiety, which is associated with various pharmacological effects, and a methylthio group that enhances its chemical reactivity. The ethoxy group contributes to its solubility and interaction with biological targets.

Synthesis

The synthesis of this compound generally involves several key steps:

  • Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving 2-aminothiophenol and suitable carboxylic acid derivatives.
  • Introduction of the Ethoxy Group : Typically done via etherification using ethyl iodide and a base.
  • Formation of the Benzamide Moiety : This involves coupling the benzothiazole derivative with a methylthio-substituted benzoic acid in the presence of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide).

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use in treating bacterial infections.

Anticancer Potential

Studies have evaluated the anticancer activity of this compound against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving both intrinsic and extrinsic pathways.

Cell Line IC50 (µM) Activity
HeLa12.7High
K5628.5High
MDA-MB-36115.1Moderate

These results indicate that this compound has promising anticancer properties compared to established treatments like cisplatin.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The compound was found to inhibit the growth of Gram-positive bacteria effectively, indicating its potential as a therapeutic agent for bacterial infections.
  • Anticancer Activity Assessment :
    Another study focused on the anticancer effects of this compound on human cancer cell lines. Results demonstrated significant cytotoxicity against HeLa cells, with an IC50 value lower than that of standard chemotherapeutics, showcasing its potential as an alternative treatment option.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzothiazole and benzamide moieties critically modulate properties such as lipophilicity, solubility, and electronic effects:

Compound Name Substituents (Benzothiazole/Benzamide) Key Properties/Activities Reference
N-(4-Ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide 4-Ethoxy / 2-(methylthio) Enhanced solubility (ethoxy), hydrophobic interactions (methylthio)
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 6-Amino / Unsubstituted benzamide Corrosion inhibition; NH₂ group improves adsorption on metal surfaces
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide 6-Methoxy / 4-Methoxy Increased metabolic stability (methoxy groups)
Nitazoxanide (N-(5-Nitrothiazol-2-yl)benzamide) 5-Nitro / Unsubstituted benzamide Antiparasitic activity (nitro group enhances electron deficiency)
N-(4-Phenylthiazol-2-yl)-N-propynyl-benzamide 4-Phenyl / Propargyl-substituted Anticancer activity (propargyl enhances reactivity)

Key Observations :

  • Electron-donating groups (e.g., ethoxy, methoxy) improve solubility and stability, as seen in compounds like 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide .
  • Electron-withdrawing groups (e.g., nitro in nitazoxanide) enhance electrophilicity, critical for antiparasitic activity .
  • Sulfur-containing groups (e.g., methylthio) may enhance hydrophobic binding, as observed in corrosion inhibitors and kinase activators .

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